4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
Descripción
4-((4-Fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a synthetic small molecule characterized by a sulfonylphenyl group, a thiazole ring, and a 7-methoxybenzofuran substituent. The compound’s structure integrates multiple pharmacophores, including the sulfonamide moiety (implicated in hydrogen bonding and target interactions) and the thiazole-benzofuran hybrid system (associated with π-π stacking and metabolic stability).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-18-5-2-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)6-3-11-32(27,28)16-9-7-15(23)8-10-16/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZMEKOOIBXOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Synthesis of the Benzofuran-Thiazole Intermediate: This step involves the coupling of a benzofuran derivative with a thiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Coupling of Intermediates: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the benzofuran-thiazole intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
In medicine, 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound shares structural motifs with several classes of sulfonamide- and thiazole-containing derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral characteristics:
Structural Analogues and Substituent Effects
- Sulfonyl Group Variations: The target compound features a 4-fluorophenylsulfonyl group, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (). Fluorination often improves bioavailability and target affinity due to increased lipophilicity and reduced susceptibility to oxidative metabolism .
Heterocyclic Core :
- The thiazole-2-yl moiety is common in kinase inhibitors (e.g., BRAF inhibitors in ). Compound 19 from (N-[2-benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine) shares a fluorophenyl-thiazole system but incorporates a hydrazine linker instead of an amide, likely affecting solubility and conformational flexibility .
- Derivatives in (e.g., compounds 13–18) feature piperazine-acetamide-thiazole hybrids. These compounds exhibit higher melting points (269–303°C) due to rigid piperazine rings and extended conjugation, whereas the target compound’s benzofuran-thiazole system may confer better aromatic stacking .
Physicochemical Properties
*Estimated based on structural similarity.
Spectroscopic Characterization
IR Spectroscopy :
- The sulfonyl group (S=O) in the target compound would show strong stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, consistent with sulfonamide derivatives in (1247–1255 cm⁻¹ for C=S in triazoles) .
- Absence of C=O stretches in ’s triazoles (due to tautomerism) contrasts with the target compound’s stable amide C=O (~1660 cm⁻¹) .
NMR Spectroscopy :
- The 4-fluorophenyl group would produce a singlet near δ 7.8–8.0 ppm (¹H NMR) and a carbon signal at ~165 ppm (¹³C NMR, JCF ~245 Hz), as seen in fluorinated analogs in and .
- The 7-methoxybenzofuran moiety would exhibit distinct aromatic signals (δ 6.5–7.5 ppm) and a methoxy peak at δ ~3.8 ppm, similar to methoxy-substituted thiazoles in .
Actividad Biológica
The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- A sulfonamide moiety , which is known for its diverse biological activities.
- A thiazole ring , contributing to various pharmacological effects.
- A methoxybenzofuran substituent , enhancing its interaction with biological targets.
These structural components suggest that the compound may interact with specific proteins involved in disease pathways, potentially influencing various biological processes.
While the precise mechanism of action for this compound is still under investigation, several hypotheses can be drawn from its structure:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes by mimicking substrate structures, particularly in pathways involving sulfonamide-sensitive enzymes.
- Receptor Interaction : The benzofuran and thiazole moieties may facilitate binding to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth, suggesting that this compound may exhibit anticancer properties through apoptosis induction and cell cycle arrest.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzofuran moieties exhibit diverse pharmacological properties. The following table summarizes some of the known activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine | Sulfonamide group, thiazole | Potential CNS activity |
| 4-Methoxybenzaldehyde (4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone | Thiazole derivative | Antimicrobial properties |
| 4-(5-Benzyl-3-(4-fluorophenyl)sulfonyl)-5-methylfuran | Furan ring instead of benzofuran | Different reactivity profile |
Antitumor Activity
A study investigating the antitumor effects of related compounds demonstrated significant inhibition of solid tumor cell lines. For example, a fluorinated derivative exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (IC50: 17.25 μM) . This suggests that the structural features present in 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide could similarly enhance anticancer efficacy.
Enzyme Inhibition Studies
Inhibitory assays have shown that compounds with sulfonamide groups can selectively inhibit histone deacetylases (HDACs), which are critical in cancer biology. For instance, a related compound demonstrated class I HDAC selectivity with an IC50 of 95.48 nM against HDAC3 . This highlights the potential for 4-((4-fluorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide to act as a selective HDAC inhibitor.
Q & A
Q. What computational models predict the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodological Answer :
- PBPK Modeling : GastroPlus simulations integrate solubility, permeability, and CYP3A4 metabolism data .
- In Silico Toxicity : Use ADMET Predictor™ to assess hERG inhibition and hepatotoxicity risks .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
